molecular formula C8H7NO3 B6609849 methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate CAS No. 2870681-36-8

methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate

Cat. No. B6609849
CAS RN: 2870681-36-8
M. Wt: 165.15 g/mol
InChI Key: RLXKORSJNSMOKJ-UHFFFAOYSA-N
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Description

Methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate (MEMOC) is an organic compound with a wide range of applications in the scientific field. It is a colorless, odorless and hygroscopic solid that is soluble in many organic solvents. MEMOC has been studied extensively due to its potential applications in the synthesis of various compounds and in the study of biochemical and physiological processes.

Scientific Research Applications

Methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate has a wide range of applications in the scientific field. It is used in the synthesis of various compounds, such as pharmaceuticals and agrochemicals. It is also used in the study of biochemical and physiological processes. methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate has been used in the study of enzyme-catalyzed reactions, as well as in the study of protein-protein interactions.

Mechanism of Action

Methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate acts as a catalyst in the formation of a complex between two molecules. This complex is formed when the methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate molecule binds to the two molecules, forming a covalent bond between them. This bond is then broken, allowing the two molecules to interact with each other.
Biochemical and Physiological Effects
methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate has been studied extensively for its potential applications in the study of biochemical and physiological processes. It has been found to have an inhibitory effect on the activity of certain enzymes, as well as an effect on the expression of certain genes. In addition, methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate has been found to have an effect on the metabolism of certain compounds, as well as on the transport of certain molecules across cell membranes.

Advantages and Limitations for Lab Experiments

Methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate is a useful tool for laboratory experiments due to its ability to form covalent bonds between two molecules. This allows for the study of biochemical and physiological processes without the need for additional reagents. However, methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate is limited by its low solubility in water, which can make it difficult to use in certain experiments. In addition, methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate is not stable in the presence of light, which can limit its use in certain experiments.

Future Directions

Methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate has a wide range of potential applications in the scientific field. In the future, it is likely that methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate will be used to study the structure and function of proteins, as well as to develop new pharmaceuticals and agrochemicals. In addition, methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate may be used to study the effects of environmental factors on biochemical and physiological processes. Finally, methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate may be used to develop new methods for the synthesis of organic compounds.

Synthesis Methods

Methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate can be synthesized through a variety of methods, including the ethynylation of methyl oxazolines, the reaction of methyl oxazoline with ethynylmagnesium bromide, and the reaction of methyl oxazoline with ethynylmagnesium chloride. The ethynylation of methyl oxazolines is the most commonly used method, as it is simple and efficient. This method involves the reaction of a methyl oxazoline with an alkyne in the presence of a base, such as sodium hydroxide, to form methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate.

properties

IUPAC Name

methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-4-6-5(2)12-7(9-6)8(10)11-3/h1H,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXKORSJNSMOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C(=O)OC)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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